2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
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Overview
Description
2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: The sulfamoylphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the quinoline core can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-4-phenoxyquinoline
- 2-(furan-2-yl)-quinoline-4-carboxylic acid
- 2-(furan-2-yl)-quinoline derivatives
Uniqueness
What sets 2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19N3O4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-(furan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H19N3O4S/c23-30(27,28)16-9-7-15(8-10-16)11-12-24-22(26)18-14-20(21-6-3-13-29-21)25-19-5-2-1-4-17(18)19/h1-10,13-14H,11-12H2,(H,24,26)(H2,23,27,28) |
InChI Key |
STHPCXCHUMTINI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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